Methyl 5-{[(4-butoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate
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Overview
Description
METHYL 5-(4-BUTOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoate core substituted with butoxybenzamido and morpholinyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-(4-BUTOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoate Core: The benzoate core is synthesized through esterification reactions involving benzoic acid and methanol under acidic conditions.
Introduction of the Butoxybenzamido Group: This step involves the reaction of the benzoate core with 4-butoxyaniline in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the butoxybenzamido derivative.
Addition of the Morpholinyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as flow chemistry and continuous processing can be employed to enhance efficiency and yield. Flow microreactors, for example, offer a sustainable and scalable approach to synthesizing such complex molecules .
Chemical Reactions Analysis
Types of Reactions
METHYL 5-(4-BUTOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
METHYL 5-(4-BUTOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of METHYL 5-(4-BUTOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- METHYL 5-(4-METHOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE
- METHYL 5-(4-ETHOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE
- METHYL 5-(4-PROPOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE
Uniqueness
METHYL 5-(4-BUTOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE stands out due to its specific butoxybenzamido substitution, which imparts unique chemical properties and potential applications. Compared to its analogs with different alkoxy groups, this compound may exhibit distinct reactivity, binding affinity, and biological activity, making it a valuable subject of study in various research fields.
Properties
Molecular Formula |
C23H28N2O5 |
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Molecular Weight |
412.5 g/mol |
IUPAC Name |
methyl 5-[(4-butoxybenzoyl)amino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C23H28N2O5/c1-3-4-13-30-19-8-5-17(6-9-19)22(26)24-18-7-10-21(20(16-18)23(27)28-2)25-11-14-29-15-12-25/h5-10,16H,3-4,11-15H2,1-2H3,(H,24,26) |
InChI Key |
RBOWJRILQZIXFD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)C(=O)OC |
Origin of Product |
United States |
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